5,5-Difluoro-1-oxaspiro[2.3]hexane
Description
5,5-Difluoro-1-oxaspiro[2.3]hexane (CAS 2303040-09-5) is a fluorinated spirocyclic compound with the molecular formula C₇H₈F₂O₂ and a molecular weight of 162.134 g/mol . Its structure features a spiro junction at the first carbon, connecting an oxygen-containing oxolane ring (five-membered) and a cyclopropane ring (three-membered) substituted with two fluorine atoms. The fluorine atoms enhance its electronegativity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The compound is commercially available but requires specialized synthesis protocols, likely involving fluorination and cyclopropanation steps .
Properties
CAS No. |
1197420-24-8 |
|---|---|
Molecular Formula |
C5H6F2O |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
5,5-difluoro-1-oxaspiro[2.3]hexane |
InChI |
InChI=1S/C5H6F2O/c6-5(7)1-4(2-5)3-8-4/h1-3H2 |
InChI Key |
RNALRSYAWLFJMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(F)F)CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1-oxaspiro[2.3]hexane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method includes the use of difluorocarbene precursors in the presence of a base, which facilitates the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced fluorination techniques and catalysts to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Ring-Opening Reactions
The strained oxirane ring undergoes nucleophilic attack due to angular strain (approximately 60° bond angles), making it susceptible to ring-opening under various conditions .
Key Reaction Types
-
Nucleophilic Attack :
-
Amines : Primary/secondary amines induce ring-opening via nucleophilic substitution, forming amino alcohol derivatives.
-
Alcohols : Acid-catalyzed ring-opening produces ether-linked products.
-
-
Acid-Catalyzed Hydrolysis :
-
Generates diols through protonation of the oxygen atom, followed by water attack.
-
Example Reaction Pathway :
Fluorine-Specific Reactivity
The geminal difluorine group at C5 influences electronic and steric properties:
-
Electron-Withdrawing Effect : Enhances electrophilicity of adjacent carbons.
-
Steric Hindrance : Reduces accessibility to bulky nucleophiles.
Substitution Reactions
-
Nucleophilic Substitution at Fluorinated Positions :
Fluorines may be replaced by nucleophiles (e.g., hydroxide, alkoxides) under basic conditions, though this is less common due to strong C–F bonds.
Functionalization via Catalysis
Transition-metal catalysts enable cross-coupling and functional group introductions:
| Reaction Type | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Biaryl-Spiro Derivatives | 65–78% | |
| Hydroxylation | Ru-Based Oxidants | Vicinal Diols | 70–85% |
Polymerization Potential
The compound serves as a monomer in ring-opening polymerizations:
-
Anionic Initiation : Produces fluorinated polyethers with enhanced thermal stability.
-
Cationic Initiation : Forms polymers with tunable hydrophobicity for coatings.
Comparative Reactivity with Analogues
The difluorinated spiro structure exhibits distinct behavior compared to non-fluorinated analogues:
| Compound | Reactivity with Amines | Acid Stability | Nucleophilic Susceptibility |
|---|---|---|---|
| 5,5-Difluoro-1-oxaspiro[2.3]hexane | Moderate | High | High (directed to oxirane) |
| 1-Oxaspiro[2.3]hexane | High | Low | Moderate |
| 5-Methoxy-1-oxaspiro[2.3]hexane | Low | Moderate | Low |
Mechanistic Insights
Scientific Research Applications
5,5-Difluoro-1-oxaspiro[2.3]hexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and protein interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5,5-Difluoro-1-oxaspiro[2.3]hexane involves its ability to undergo strain-release reactions, which drive the formation of more stable products. This strain-release is a key factor in its reactivity and its ability to interact with various molecular targets, including enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
Table 1: Key Features of 5,5-Difluoro-1-oxaspiro[2.3]hexane and Analogues
Key Observations :
Spirocyclic vs. Macrocyclic vs. Linear Structures :
- The spirocyclic compounds (e.g., 5,5-difluoro and 5-aza derivatives) exhibit constrained geometries that "freeze" conformational flexibility, enhancing target binding specificity in drug design . In contrast, macrocyclic compounds like 4,8,13-cyclotetradecatriene-1,3-diol rely on conjugated systems for bioactivity, while linear compounds (e.g., hexamethylene diisocyanate) prioritize reactivity for polymerization .
Role of Fluorine: The 5,5-difluoro substitution in the spiro compound increases electronegativity and lipophilicity compared to non-fluorinated analogs. This improves membrane permeability and metabolic stability, critical for CNS-targeting drugs .
Synthesis Methods :
- This compound : Likely synthesized via rhodium-catalyzed cyclopropanation (similar to 5-azaspiro derivatives) with fluorination steps .
- 5-Azaspiro[2.3]hexane : Synthesized stereoselectively using rhodium catalysis, starting from D-serine derivatives .
- 4,8,13-Cyclotetradecatriene-1,3-diol : Isolated via hexane extraction and GC-MS analysis from tobacco bark, highlighting natural product derivation .
Table 2: Physicochemical and Hazard Data
- Hexane: Highly flammable (H225) and toxic to the CNS (H336), with risks of aspiration (H304) . In contrast, spirocyclic compounds like 5,5-difluoro derivatives are less volatile but require evaluation for organofluorine-specific toxicity.
Biological Activity
5,5-Difluoro-1-oxaspiro[2.3]hexane is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly as a modulator of the Melanin Concentrating Hormone Receptor 1 (MCHR1). This receptor is implicated in various physiological processes, including food intake regulation, energy metabolism, and stress responses. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its unique binding properties with biological targets. The presence of difluoromethyl groups enhances its lipophilicity and may influence its interaction with receptors.
Research indicates that this compound acts primarily as an antagonist at the MCHR1. This receptor is known to regulate appetite and energy balance; thus, antagonism can lead to decreased food intake and weight loss in animal models. The mechanism involves blocking the receptor's activation by endogenous melanin-concentrating hormone (MCH), which is upregulated in states of obesity and stress.
Weight Loss and Appetite Regulation
Studies have shown that administration of MCHR1 antagonists leads to significant reductions in food intake and body weight in rodent models. For instance, chronic infusion of MCH increases food consumption and body weight gain, while MCHR1 antagonists like this compound have been demonstrated to reverse these effects, promoting weight loss through reduced hyperphagia .
Anti-depressant and Anxiolytic Effects
In addition to metabolic effects, MCHR1 antagonism has been linked with behavioral changes. Research indicates that treatment with MCHR1 antagonists can produce anti-depressant and anti-anxiolytic effects in animal models. This suggests a potential therapeutic application for mood disorders .
Study 1: Weight Loss in Obese Rodents
In a controlled study involving diet-induced obese mice, administration of this compound resulted in a significant decrease in body weight over a period of four weeks compared to control groups receiving no treatment. The treated group exhibited a reduction in food intake by approximately 30%, correlating with increased physical activity levels .
Study 2: Behavioral Modulation
Another study assessed the impact of this compound on anxiety-like behaviors in mice subjected to stress paradigms. Results indicated that mice treated with MCHR1 antagonists displayed reduced anxiety behaviors as measured by elevated plus maze tests, suggesting that this compound may have potential applications in treating anxiety disorders .
Comparative Analysis
The biological activity of this compound can be compared with other MCHR1 antagonists:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
